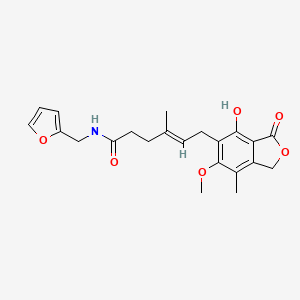methanone](/img/structure/B12171662.png)
[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that features a benzofuran core substituted with a pyrrolidinylmethyl group and a thiophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the pyrrolidinylmethyl group and the thiophenyl methanone moiety. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Introduction of the Pyrrolidinylmethyl Group: This step often involves nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Attachment of the Thiophenyl Methanone Moiety: This can be done through acylation reactions using thiophene derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuranone derivatives, while reduction of the methanone moiety may produce benzofuran alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-(morpholin-1-ylmethyl)-1-benzofuran-3-ylmethanone: Similar structure but with a morpholine ring instead of pyrrolidine.
5-Hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-ylmethanone: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ylmethanone lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C18H17NO3S/c20-15-3-4-16-17(13(15)9-19-6-1-2-7-19)14(10-22-16)18(21)12-5-8-23-11-12/h3-5,8,10-11,20H,1-2,6-7,9H2 |
InChI Key |
KFXMATBNCANAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12171581.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B12171583.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12171590.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12171598.png)
![Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone](/img/structure/B12171609.png)
![2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12171621.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12171634.png)
![2-Propanol, 1-[2-(1-methylethyl)phenoxy]-3-[(1,1,3,3-tetramethylbutyl)amino]-](/img/structure/B12171637.png)

![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12171646.png)

![3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B12171653.png)

